molecular formula C23H32ClN3O B4282452 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE

Cat. No.: B4282452
M. Wt: 402.0 g/mol
InChI Key: YWKFFPKVTKSTNY-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features an adamantyl group, a piperazine ring, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common route involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate. This intermediate is then reacted with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Hydroxyl-adamantyl derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with polar residues, while the substituted phenylacetamide moiety can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide
  • 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Uniqueness

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantyl group also imparts rigidity and enhances the compound’s stability.

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN3O/c1-16-20(24)3-2-4-21(16)25-22(28)15-26-5-7-27(8-6-26)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-4,17-19H,5-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFFPKVTKSTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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